molecular formula C19H14FN5O B12168799 1-(4-fluorophenyl)-N-(pyridin-4-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

1-(4-fluorophenyl)-N-(pyridin-4-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B12168799
M. Wt: 347.3 g/mol
InChI Key: KVNARURGDXNDAR-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(pyridin-4-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a fluorophenyl group, a pyridinyl group, a pyrrolyl group, and a pyrazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(pyridin-4-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the fluorophenyl, pyridinyl, and pyrrolyl groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, halogenated intermediates, and amide coupling agents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scalable methods such as continuous flow synthesis or batch processing. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-(pyridin-4-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyridinyl sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl moieties.

Scientific Research Applications

1-(4-fluorophenyl)-N-(pyridin-4-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(pyridin-4-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-N-(pyridin-4-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
  • 1-(4-bromophenyl)-N-(pyridin-4-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
  • 1-(4-methylphenyl)-N-(pyridin-4-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Uniqueness

1-(4-fluorophenyl)-N-(pyridin-4-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide stands out due to the presence of the fluorophenyl group, which imparts unique electronic properties and influences the compound’s reactivity and interactions with biological targets. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C19H14FN5O

Molecular Weight

347.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-pyridin-4-yl-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C19H14FN5O/c20-14-3-5-16(6-4-14)25-19(24-11-1-2-12-24)17(13-22-25)18(26)23-15-7-9-21-10-8-15/h1-13H,(H,21,23,26)

InChI Key

KVNARURGDXNDAR-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(C=NN2C3=CC=C(C=C3)F)C(=O)NC4=CC=NC=C4

Origin of Product

United States

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